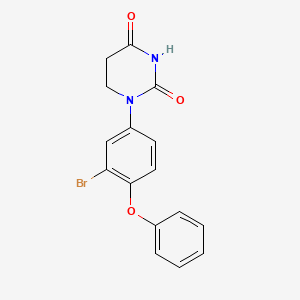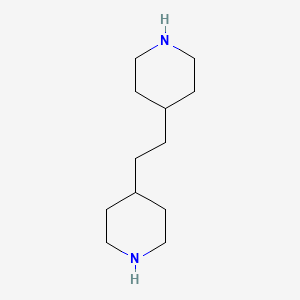
4-(2-Piperidin-4-ylethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(PIPERIDIN-4-YL)ETHYL]PIPERIDINE is a compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(PIPERIDIN-4-YL)ETHYL]PIPERIDINE typically involves the formation of piperidine derivatives through various synthetic routes. One common method includes the hydrogenation of pyridine derivatives . Another approach involves the cyclization of appropriate precursors under specific conditions . The reaction conditions often include the use of catalysts such as rhodium complexes and reagents like pinacol borane to achieve high diastereoselectivity .
Industrial Production Methods
In industrial settings, the production of piperidine derivatives, including 4-[2-(PIPERIDIN-4-YL)ETHYL]PIPERIDINE, is often carried out using cost-effective and scalable methods. These methods may involve multicomponent reactions, cycloaddition, and annulation processes . The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(PIPERIDIN-4-YL)ETHYL]PIPERIDINE undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various acids and bases . The reaction conditions often involve controlled temperatures, specific solvents, and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield N-oxides, while reduction reactions produce reduced piperidine derivatives . Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
4-[2-(PIPERIDIN-4-YL)ETHYL]PIPERIDINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(PIPERIDIN-4-YL)ETHYL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[2-(PIPERIDIN-4-YL)ETHYL]PIPERIDINE include other piperidine derivatives such as:
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
What sets 4-[2-(PIPERIDIN-4-YL)ETHYL]PIPERIDINE apart from other similar compounds is its specific structure, which confers unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6329-72-2 |
|---|---|
Molecular Formula |
C12H24N2 |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
4-(2-piperidin-4-ylethyl)piperidine |
InChI |
InChI=1S/C12H24N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h11-14H,1-10H2 |
InChI Key |
ZILQRIKYRNQQDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


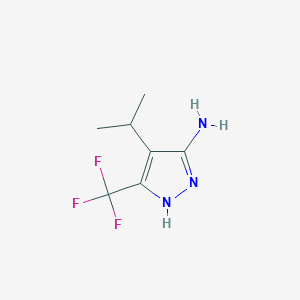
![rac-2-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]ethan-1-amine dihydrochloride, cis](/img/structure/B13492358.png)
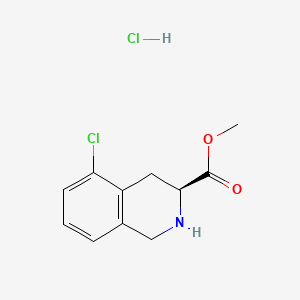
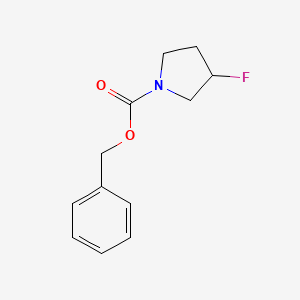
![N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride](/img/structure/B13492363.png)
![benzyl N-[3-(fluorosulfonyl)phenyl]carbamate](/img/structure/B13492369.png)
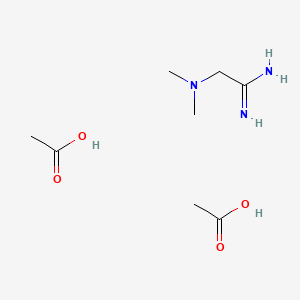
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid](/img/structure/B13492387.png)
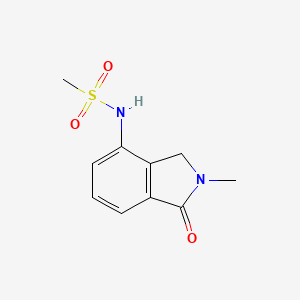
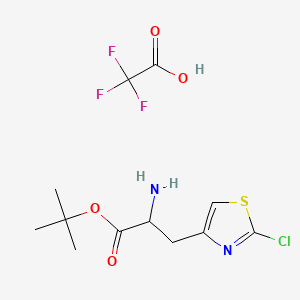
![benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13492410.png)
![1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13492415.png)

